N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide
Description
Properties
CAS No. |
648923-24-4 |
|---|---|
Molecular Formula |
C22H20ClNO3 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[2-(3-phenylmethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C22H20ClNO3/c23-18-9-10-21(25)20(14-18)22(26)24-12-11-16-7-4-8-19(13-16)27-15-17-5-2-1-3-6-17/h1-10,13-14,25H,11-12,15H2,(H,24,26) |
InChI Key |
WIKADIUPOKXENY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Formation of Benzyloxy Group
The reaction can be represented as follows:
$$
\text{Phenol} + \text{Benzyl Bromide} \xrightarrow{\text{Base}} \text{Benzyloxy Compound}
$$
Synthesis of Hydroxybenzamide
The acylation reaction can be depicted as:
$$
\text{5-Chloro-2-hydroxybenzoic Acid} + \text{Amine} \rightarrow \text{Hydroxybenzamide}
$$
Coupling Reaction
The final coupling step can be illustrated as:
$$
\text{Benzyloxy Compound} + \text{Hydroxybenzamide} \xrightarrow{\text{Coupling Agent}} \text{N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide}
$$
To achieve optimal yields and purity, careful control of reaction conditions is essential. Key factors include:
Temperature : Reactions are typically conducted at room temperature to moderate temperatures depending on the reactivity of the substrates.
Solvent Choice : Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often preferred for their ability to solubilize both polar and nonpolar compounds.
Reaction Time : Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is crucial for determining the optimal reaction time.
Characterization of this compound is typically performed using:
| Technique | Purpose |
|---|---|
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and purity |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation |
| Mass Spectrometry (MS) | Molecular weight determination and purity assessment |
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares structural features of N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide with related benzamide derivatives from the evidence:
Physicochemical Properties
- Hydroxy vs. Methoxy Substitution : The hydroxy group at position 2 in the target compound contrasts with methoxy-substituted analogs (e.g., 5-Chloro-2-methoxy-N-phenethylbenzamide). Hydroxy groups typically lower logP (increased hydrophilicity) but may reduce metabolic stability compared to methoxy .
- Similar benzyl-containing analogs (e.g., 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-sulfamoylbenzamide derivatives) exhibit melting points >250°C, suggesting high crystallinity .
- Heterocyclic Modifications: Compounds with thiazolidinone () or benzoxazole () cores demonstrate how heterocycles alter electronic properties and binding affinities, though these are absent in the target compound .
Research Implications and Limitations
- Activity Predictions: The hydroxy group may confer antioxidant or metal-chelating properties, while the benzyloxy group could enhance CNS penetration.
- Data Gaps : Direct experimental data (e.g., melting point, solubility, bioactivity) for the target compound are absent in the evidence. Comparisons rely on structural extrapolation.
Biological Activity
N-{2-[3-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesis, and potential applications, supported by relevant research findings and data.
1. Inhibition of Heat Shock Protein 90 (Hsp90)
One of the most significant biological activities of this compound is its role as an inhibitor of heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the proper folding and stabilization of numerous client proteins, many of which are implicated in cancer progression. Inhibition of Hsp90 disrupts these processes, leading to the degradation of client proteins that promote tumor growth and survival.
Research indicates that compounds with similar structures have demonstrated anti-cancer properties through this mechanism. For instance, studies have shown that Hsp90 inhibitors can lead to apoptosis in cancer cells by destabilizing oncogenic signaling pathways.
2. Neuroprotective Properties
Emerging evidence suggests that this compound may also exhibit neuroprotective effects. Compounds structurally related to this benzamide derivative have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. In particular, compounds that inhibit MAO-B can reduce oxidative stress and neuroinflammation, providing a protective effect on neuronal cells .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the benzyloxy group : This can be achieved through nucleophilic substitution reactions involving phenolic compounds.
- Chlorination : The introduction of the chloro group can be performed using chlorinating agents under controlled conditions.
- Amidation : The final step involves the formation of the amide bond with appropriate carboxylic acid derivatives.
This multi-step synthesis allows for modifications that could enhance the compound's biological activity or selectivity against specific targets.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Hsp90 Inhibition | Disruption of protein folding | |
| MAO-B Inhibition | Neuroprotection | |
| Antimicrobial Properties | Targeting bacterial pathways |
Case Study: Hsp90 Inhibition
A study focusing on similar benzamide derivatives demonstrated that these compounds could effectively inhibit Hsp90 activity in various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates in tumor cells.
Case Study: Neuroprotective Effects
In another study evaluating neuroprotective agents, derivatives similar to this compound showed significant MAO-B inhibitory activity with an IC50 value comparable to established neuroprotective drugs like rasagiline . This suggests potential therapeutic applications in treating neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
